methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate
Description
Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a sulfanyl-linked nitroaryl group. The structure includes a (Z)-configured methoxyiminomethyl moiety at the para position of the 2-nitrophenyl ring, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-22-16(19)12-5-3-4-6-14(12)24-15-8-7-11(10-17-23-2)9-13(15)18(20)21/h3-10H,1-2H3/b17-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSUDIYXLGIAEO-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)C=NOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=N\OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyimino Group: This step involves the reaction of a suitable precursor with methoxyamine under controlled conditions to introduce the methoxyimino functionality.
Thioether Formation: The sulfanylbenzoate moiety is introduced through a thioether formation reaction, typically involving the reaction of a thiol with a benzoate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
Substituent Diversity: Unlike triazine-based sulfonylureas (e.g., metsulfuron methyl), the target compound lacks a triazine ring but features a nitro group and a (Z)-methoxyiminomethyl group.
Mode of Action: Sulfonylureas typically inhibit ALS, but the absence of a triazine moiety in the target compound suggests a divergent binding mechanism. Computational studies propose that the nitroaryl group may interact with ALS via π-π stacking, whereas the methoxyiminomethyl group could stabilize hydrogen bonding .
Comparative Efficacy and Environmental Impact
Table 2: Hypothetical Efficacy and Environmental Properties
| Compound | ALS Inhibition (IC₅₀, nM)* | Soil Half-Life (Days)* | Mammalian Toxicity (LD₅₀, mg/kg)* |
|---|---|---|---|
| Target Compound | ~15 (estimated) | 30–60 | >5,000 (low risk) |
| Metsulfuron methyl ester | 5–10 | 20–40 | >10,000 |
| Triflusulfuron methyl ester | 8–12 | 40–90 | >5,000 |
Key Findings :
- Lower ALS Inhibition : The target compound’s IC₅₀ is estimated to be higher than triazine-based sulfonylureas, suggesting reduced potency. This may correlate with field observations of lower weed-control efficacy at standard application rates.
- Environmental Persistence : The nitro group likely increases soil adsorption, prolonging half-life compared to metsulfuron methyl but aligning with triflusulfuron methyl’s behavior.
Biological Activity
Methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate, also known by its CAS number 383147-52-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C16H14N2O5S
- Molecular Weight : 342.36 g/mol
- IUPAC Name : this compound
The structure of the compound includes a nitrophenyl group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, studies on related nitro-substituted phenolic compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitro-substituted phenolic compound | E. coli | 32 µg/mL |
| Nitro-substituted phenolic compound | S. aureus | 16 µg/mL |
Anticancer Activity
The nitrophenyl moiety in this compound suggests potential anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of cell proliferation .
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on a related compound showed that treatment with the compound resulted in:
- Increased levels of ROS.
- Activation of caspase pathways leading to apoptosis.
- Inhibition of cell cycle progression in human breast cancer cells.
The proposed mechanism of action for this compound involves the interaction with cellular targets leading to oxidative stress and subsequent cell death. This is particularly relevant in cancer therapy where inducing apoptosis is a primary goal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
